molecular formula C12H15ClO B2369208 2-[(4-Chlorophenyl)methyl]cyclopentan-1-ol CAS No. 1249914-12-2

2-[(4-Chlorophenyl)methyl]cyclopentan-1-ol

Cat. No.: B2369208
CAS No.: 1249914-12-2
M. Wt: 210.7
InChI Key: RUBJMQRXLWLMFL-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)methyl]cyclopentan-1-ol is a chiral cyclopentanol derivative offered as a high-purity chemical intermediate for research and development purposes. This compound serves as a versatile building block in organic synthesis and medicinal chemistry. Its structure, featuring a cyclopentanol ring linked to a 4-chlorobenzyl group, makes it a valuable precursor for the exploration of bioactive molecules. Researchers can utilize this compound in various transformations; for instance, the secondary alcohol can be oxidized to its corresponding ketone, 2-[(4-chlorophenyl)methyl]cyclopentan-1-one , or undergo further functionalization. The para-chlorophenyl moiety is a common pharmacophore known to influence a compound's reactivity and interaction with biological targets . While direct literature on this exact molecule is sparse, structural analogs, such as 2-(4-chlorophenyl)cyclopentan-1-ol, have been investigated for potential applications in antimicrobial and anti-inflammatory research . These related compounds are also studied as intermediates in the development of agrochemicals, including fungicides . The value of this compound lies in its potential to be developed into novel compounds for these and other research areas. Applications & Research Value: • Chemical intermediate for pharmaceutical and agrochemical research . • Chiral scaffold for the synthesis of more complex molecules. • Building block for investigating structure-activity relationships (SAR). This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c13-11-6-4-9(5-7-11)8-10-2-1-3-12(10)14/h4-7,10,12,14H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBJMQRXLWLMFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249914-12-2
Record name 2-[(4-chlorophenyl)methyl]cyclopentan-1-ol
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Synthetic Methodologies and Strategies for 2 4 Chlorophenyl Methyl Cyclopentan 1 Ol

Retrosynthetic Analysis of the Cyclopentan-1-ol Core with Chlorophenylmethyl Substituent

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. researchgate.netnih.govacs.org For 2-[(4-Chlorophenyl)methyl]cyclopentan-1-ol, several logical disconnections can be proposed.

A primary disconnection across the C1-C2 bond, which links the cyclopentane (B165970) ring to the chlorophenylmethyl group, suggests a nucleophilic addition or substitution pathway. This leads to two key synthons: a cyclopentanol-derived electrophile and a (4-chlorophenyl)methyl nucleophile, or a cyclopentanone electrophile and a (4-chlorophenyl)methyl nucleophile. The latter is often more practical. The synthetic equivalent for the (4-chlorophenyl)methyl anion is the 4-chlorobenzyl Grignard reagent or a related organometallic species. The cyclopentanone serves as the electrophilic partner. Subsequent reduction of the resulting tertiary alcohol or ketone intermediate would be necessary to achieve the target secondary alcohol.

Alternatively, a disconnection of two carbon-carbon bonds within the cyclopentane ring itself points towards cycloaddition or cyclization strategies. This approach envisions a linear precursor that can be induced to form the five-membered ring. For instance, a [3+2] cycloaddition strategy would involve a three-carbon and a two-carbon component that react to form the cyclopentane core. Radical or acid-catalyzed cyclizations of a suitably functionalized acyclic precursor represent another powerful retrosynthetic pathway. These strategies build the core structure and install the required functional groups in a highly convergent manner.

Disconnection StrategyPrecursors (Synthons)Synthetic Equivalents
C-C Bond AdditionCyclopentanone + (4-Chlorophenyl)methyl anionCyclopentanone + 4-Chlorobenzylmagnesium bromide
CyclizationAcyclic 1,6-dicarbonyl or related compoundOpen-chain ester or ketone with a pendant halide or alkene
CycloadditionThree-carbon component + Two-carbon componentAllene + Enone

Direct Cyclopentanol (B49286) Annulation Approaches

These methods involve the formation of the cyclopentanol ring from acyclic precursors in a single or multi-step sequence where the ring-forming step is key.

Transition-metal catalysis offers powerful and selective methods for constructing carbocycles. acs.orgnih.gov Among these, [3+2] cycloaddition reactions are particularly effective for synthesizing five-membered rings. A notable example is the cobalt-catalyzed reductive [3+2] cycloaddition of allenes and enones, which yields highly functionalized cyclopentanols. bohrium.comnih.govnih.gov

In a hypothetical application to the target molecule, a (4-chlorophenyl)-substituted allene could react with an appropriate enone in the presence of a cobalt catalyst system, such as CoI₂(dppe), along with a reducing agent like zinc dust and a proton source like water. nih.gov The enone acts as the three-carbon component, adding to the internal double bond of the allene to form the cyclopentanol ring. bohrium.com This method is known for its high diastereoselectivity and chemo- and regioselectivity, assembling the cyclopentanol core in a single, atom-economical step. nih.govdivyarasayan.org The reaction proceeds through a proposed mechanism involving the reduction of Co(II) to Co(I), followed by cyclometalation, protonation, and carbonyl insertion steps. bohrium.com

Reaction TypeReactantsCatalyst SystemKey Features
Reductive [3+2] CycloadditionAllene + EnoneCoI₂(dppe) / Zn / ZnI₂High diastereoselectivity; Mild conditions

Radical cyclizations are robust reactions for forming five- and six-membered rings due to their rapid and selective intramolecular nature. These reactions typically involve three stages: selective radical generation, intramolecular cyclization onto a multiple bond, and quenching of the resulting cyclized radical.

To synthesize the this compound core, a precursor such as a 6-halo-1-heptene derivative bearing the 4-chlorophenyl substituent could be designed. A radical initiator, like AIBN (azobisisobutyronitrile), with a radical mediator, such as tributyltin hydride (Bu₃SnH), would generate a primary radical. This radical would then undergo a 5-exo-trig cyclization by attacking the double bond, which is kinetically favored, to form a substituted cyclopentylmethyl radical. This intermediate can then be trapped by a hydrogen atom from the tin hydride to yield the substituted cyclopentane ring. Subsequent functional group manipulation would be required to install the hydroxyl group at the C1 position. Oxidative radical reactions initiated by Mn(III) also provide a pathway to form cyclopentane rings through radical cascades.

Lewis acids can facilitate the cyclization of unsaturated precursors by activating functional groups such as esters, aldehydes, or ketones. nih.gov Donor-acceptor (D-A) cyclopropanes are versatile three-carbon building blocks that, when activated by a Lewis acid, can undergo ring-opening followed by [3+2]-cycloaddition reactions to generate cyclic systems. nih.gov

A potential strategy could involve the Lewis acid-catalyzed reaction of a vinylcyclopropane derivative with an aldehyde. The Lewis acid, such as Sc(OTf)₃ or BF₃·OEt₂, activates the cyclopropane (B1198618), which then undergoes ring-opening and subsequent cyclization with the carbonyl component to form the cyclopentanol ring. The stereochemical outcome of such cyclizations can often be controlled by the choice of Lewis acid and reaction conditions. Tandem cyclization reactions initiated by Lewis acids can also construct complex polycyclic systems from simpler cycloalkanols.

Functionalization of Pre-existing Cyclopentane Ring Systems

This approach begins with a readily available cyclopentane derivative, such as cyclopentene oxide, and introduces the required substituents through subsequent reactions.

The reaction of epoxides with organometallic reagents is a classic and highly effective method for carbon-carbon bond formation. Cyclopentene oxide, which is readily prepared from cyclopentene, serves as an excellent precursor for 2-substituted cyclopentanols.

The synthesis of this compound can be achieved by the nucleophilic ring-opening of cyclopentene oxide with a 4-chlorobenzyl Grignard reagent (4-ClC₆H₄CH₂MgBr). This reaction proceeds via an Sₙ2 mechanism, where the nucleophilic benzyl (B1604629) group attacks one of the electrophilic carbons of the epoxide ring. In an asymmetric epoxide, this attack typically occurs at the less sterically hindered carbon. The attack from the Grignard reagent leads to the opening of the three-membered ring and, after an aqueous workup, yields the trans-2-substituted cyclopentanol. The trans stereochemistry arises from the backside attack characteristic of the Sₙ2 reaction. This method is highly reliable and provides direct access to the target structure with predictable stereochemistry. This transformation can be performed by heating in a sealed vial or via microwave irradiation to achieve good yields.

Starting MaterialReagentReaction TypeProduct Stereochemistry
Cyclopentene oxide4-Chlorobenzylmagnesium bromideSₙ2 Ring-Openingtrans-2-[(4-Chlorophenyl)methyl]cyclopentan-1-ol

Stereoselective Functionalization of Cyclopentene Precursors

The functionalization of cyclopentene and its derivatives serves as a powerful and direct route to substituted cyclopentanols. One of the most effective methods for introducing arylmethyl groups onto a cyclopentene scaffold is the Mizoroki-Heck reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl or vinyl halide with an alkene. In the context of synthesizing this compound, a protected aminocyclopentene could be reacted with 4-chlorobenzyl bromide in the presence of a palladium catalyst. The stereoselectivity of this reaction can be high, and it is influenced by the cyclopentene conformation. Subsequent hydrogenation and deprotection steps would then yield the target compound.

Key findings in this area have demonstrated that the choice of solvent and the addition of catalyst poisons, such as pyridine, can significantly enhance diastereoselectivity, often leading to a single diastereomer. Density functional theory (DFT) calculations have suggested that the selectivity arises from the control of the cyclopentene ring's conformation during the reaction. Furthermore, stereoselective hydrogenation of the resulting aryl-substituted cyclopentene, often controlled by steric shielding from existing substituents, can yield γ-amino acids as single stereoisomers after further transformations.

Transannular C–H Functionalization Approaches to Cyclopentane Derivatives

Transannular C–H functionalization has emerged as a novel and efficient strategy for the synthesis of functionalized carbocycles, including cyclopentane derivatives. This method allows for the direct arylation of a C-H bond within a cyclic system, guided by a directing group. For the synthesis of a molecule like this compound, a precursor such as a cyclopentane carboxylic acid could undergo a palladium-catalyzed transannular γ-C-H arylation with a 4-chlorophenyl source.

Recent advancements have introduced new classes of ligands, such as quinuclidine-pyridones and sulfonamide-pyridones, which enable the highly regioselective transannular γ-methylene C–H arylation of various cycloalkane carboxylic acids. nih.govsubstack.com These reactions exhibit excellent selectivity for the γ-position, even in the presence of more reactive β-C–H bonds. nih.govnih.gov This methodology provides a streamlined approach to γ-arylated cycloalkane derivatives, which have been shown to be valuable in medicinal chemistry. nih.gov The reaction conditions are typically mild, involving a palladium catalyst, a specific ligand, a silver salt as an oxidant, and a carbonate base in a suitable solvent like hexafluoroisopropanol (HFIP). researchgate.net

Below is a table summarizing the yields of transannular γ-C–H arylation of α-substituted cyclopentane carboxylic acids with various aryl iodides, demonstrating the scope of this methodology.

Table 1: Transannular γ-C–H Arylation of Cyclopentane Carboxylic Acids

Entry α-Substituent Aryl Iodide Product Yield (%)
1 Propyl 4-Iodoanisole 3-(4-Methoxyphenyl)-1-propylcyclopentane-1-carboxylic acid 85
2 Propyl 1-Iodo-4-(trifluoromethyl)benzene 1-Propyl-3-(4-(trifluoromethyl)phenyl)cyclopentane-1-carboxylic acid 78
3 Phenyl 4-Iodoanisole 3-(4-Methoxyphenyl)-1-phenylcyclopentane-1-carboxylic acid 92
4 Phenyl 1-Iodo-4-fluorobenzene 3-(4-Fluorophenyl)-1-phenylcyclopentane-1-carboxylic acid 88

Stereoselective Synthesis of this compound

The precise control of stereochemistry is paramount in the synthesis of complex molecules like this compound, which contains two chiral centers. This section explores various stereoselective strategies applicable to its synthesis.

Chiral Catalyst Development for Enantioselective Pathways

The development of chiral catalysts is crucial for enantioselective synthesis, enabling the production of a single enantiomer of a chiral molecule. In the context of this compound, a chiral catalyst could be employed in several key steps, such as an asymmetric Mizoroki-Heck reaction or a catalytic enantioselective cycloaddition.

For instance, palladium-catalyzed [3+2] cycloaddition reactions using chiral ligands, such as robust chiral diamidophosphite ligands, have been shown to construct highly substituted chiral cyclopentanes with excellent regio-, diastereo-, and enantioselectivity (up to 99% ee). researchgate.net These reactions can create multiple stereocenters in a single step. Another approach involves the use of chiral Brønsted acids to catalyze enantioselective cycloadditions. While not directly applied to the target molecule, the enantioselective synthesis of 2-substituted bicyclo[1.1.1]pentanes has been achieved through a chiral Brønsted acid-catalyzed enantioselective cycloaddition of bicyclo[1.1.0]butanes with imines, followed by skeletal editing. nih.gov This highlights the potential of chiral acid catalysis in creating stereocenters adjacent to a small ring system.

Diastereoselective Approaches for Substituted Cyclopentanols

Diastereoselective methods are employed to control the relative stereochemistry between two or more chiral centers in a molecule. A highly relevant approach for synthesizing trans-2-substituted cyclopentanols is a tandem hydrozirconation/Lewis acid-mediated cyclization sequence. nih.gov This method has been successfully applied to butenyl oxazolidines to produce diversely substituted trans-2-substituted cyclopentylamines with high diastereoselectivity. nih.gov A similar strategy could be envisioned for the synthesis of the target alcohol, where the stereochemistry is controlled during the cyclization step.

Another powerful strategy involves the enzymatic reduction of substituted cyclopentanones. For example, a series of 2,2-disubstituted trans,cis-cyclopentane-1,3-diols have been synthesized with excellent diastereomeric excess (>99% dr) through the enzymatic reduction of enantiopure 2,2-disubstituted 3-hydroxycyclopentanones. This demonstrates the power of biocatalysis in achieving high stereoselectivity.

Control of Relative Stereochemistry During Cyclization and Functionalization

Controlling the relative stereochemistry during the formation of the cyclopentane ring and subsequent functionalization is a key challenge. The stereochemical outcome of cyclization reactions is often dictated by the geometry of the transition state, which can be influenced by the choice of catalyst, solvent, and temperature.

For intramolecular aldol (B89426) cyclizations leading to functionalized cyclopentanones, divergent stereocontrol can be achieved by switching between Lewis acid and Brønsted acid catalysis. Lewis acids can favor the formation of 1,2-anti products, while Brønsted acids can lead to the corresponding 1,2-syn diastereomer. This stereodivergent approach allows for the selective synthesis of different diastereomers from the same starting material.

In functionalization reactions of existing cyclopentene rings, the stereochemical outcome is often governed by the principle of steric hindrance, where reagents approach the ring from the less hindered face. This substrate-controlled stereoselectivity is a common strategy for establishing the relative stereochemistry of substituents on a cyclopentane ring.

Chemical Reactivity and Mechanistic Insights of 2 4 Chlorophenyl Methyl Cyclopentan 1 Ol

Reactions Involving the Hydroxyl Group

The secondary alcohol functionality is a primary site of reactivity in 2-[(4-chlorophenyl)methyl]cyclopentan-1-ol. It can undergo both oxidation to a ketone and nucleophilic substitution at the carbon to which it is attached.

The secondary alcohol group in this compound can be readily oxidized to the corresponding ketone, 2-[(4-chlorophenyl)methyl]cyclopentan-1-one. The position of the alcohol is both secondary and benzylic, which makes it susceptible to a wide array of oxidizing agents under mild conditions. The general transformation is depicted below:

Figure 1: General oxidation of this compound to 2-[(4-chlorophenyl)methyl]cyclopentan-1-one.

A variety of modern and classical oxidizing agents can be employed for this transformation. The choice of reagent can be tailored to achieve high yields and selectivity, minimizing side reactions. Common and effective reagents for the oxidation of secondary benzylic alcohols are summarized in the table below.

Reagent/SystemDescriptionExpected Outcome
Chromium-based reagents (e.g., PCC, PDC) - Traditional, reliable reagents for the oxidation of secondary alcohols to ketones.High yield of the corresponding ketone.
DMSO-based reagents (e.g., Swern, Moffatt oxidation) - Mild conditions, suitable for sensitive substrates.Efficient conversion to the ketone with minimal over-oxidation.
Hypervalent iodine reagents (e.g., Dess-Martin periodinane, IBX) - Offer mild reaction conditions and high efficiency.Good to excellent yields of the ketone.
Catalytic systems (e.g., TEMPO with a co-oxidant like bleach) - Environmentally benign and efficient catalytic methods.Selective oxidation to the ketone.

The mechanism of these oxidations generally involves the formation of an intermediate ester (e.g., chromate (B82759) ester) or a species where the hydroxyl proton has been removed, followed by an elimination step that removes the hydrogen from the carbinol carbon, forming the carbon-oxygen double bond of the ketone.

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur at the hydroxyl-bearing carbon of this compound, the hydroxyl group must first be converted into a better leaving group. This is typically achieved by protonation under acidic conditions to form an oxonium ion, or by conversion to a sulfonate ester (e.g., tosylate or mesylate) or a halide.

Once activated, the benzylic nature of the carbon atom facilitates nucleophilic substitution. The reaction can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nucleophile.

SN1 Mechanism: In the presence of a strong acid and a weak nucleophile (e.g., in a solvolysis reaction), the reaction is likely to proceed via an SN1 pathway. Protonation of the hydroxyl group followed by the departure of a water molecule would generate a secondary benzylic carbocation. This carbocation is stabilized by resonance with the adjacent phenyl ring, making its formation feasible. The nucleophile then attacks the carbocation to yield the substitution product.

SN2 Mechanism: If the hydroxyl group is first converted to a good leaving group like a tosylate (-OTs) or a bromide (-Br), and a strong, non-basic nucleophile is used in an aprotic solvent, the reaction is more likely to follow an SN2 pathway. This involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon center.

The table below summarizes potential nucleophilic substitution reactions.

Leaving GroupNucleophileSolventProbable MechanismProduct
-OH2+H2OAcidic waterSN1Racemic alcohol
-OTsCN-DMSOSN2Nitrile with inverted stereochemistry
-BrN3-AcetoneSN2Azide with inverted stereochemistry

Reactivity of the Cyclopentane (B165970) Ring System

The cyclopentane ring in this compound is a relatively stable saturated carbocycle. Its reactivity is generally lower than that of the hydroxyl group, but under specific conditions, it can undergo ring-opening, rearrangement, or functionalization.

Ring-opening of a simple cyclopentane ring is energetically unfavorable due to its low ring strain compared to smaller rings like cyclopropane (B1198618) and cyclobutane. Such reactions typically require harsh conditions or the presence of specific activating functional groups that are not present in this compound. Therefore, under standard laboratory conditions, ring-opening of the cyclopentane moiety is not an expected pathway of reactivity.

Rearrangements of the cyclopentane core can be instigated under conditions that generate a carbocation intermediate, such as treatment with a strong acid. The acid-catalyzed dehydration of this compound would lead to a secondary benzylic carbocation. This intermediate could then undergo a Wagner-Meerwein rearrangement. wikipedia.orglscollege.ac.innumberanalytics.comlibretexts.org This class of reaction involves a 1,2-shift of a hydrogen, alkyl, or aryl group to form a more stable carbocation. wikipedia.orglscollege.ac.innumberanalytics.comlibretexts.org

For instance, after the formation of the carbocation at the hydroxyl-bearing carbon, a hydride shift from an adjacent carbon on the cyclopentane ring could occur, leading to a more stable tertiary carbocation. Alternatively, a ring-contraction rearrangement could occur, where a bond in the cyclopentane ring migrates to the carbocation center, resulting in a cyclobutyl-substituted carbocation. The final product would then be formed by the loss of a proton to form an alkene. The acid-catalyzed dehydration of 2,2-dimethylcyclohexanol, for example, is known to yield isopropylidenecyclopentane through such a rearrangement.

Modern synthetic methods allow for the direct functionalization of otherwise unreactive C–H bonds. Palladium-catalyzed C–H activation is a powerful tool for this purpose. In the context of this compound, it is conceivable that a directing group, potentially the hydroxyl group itself or a derivative, could direct a palladium catalyst to activate a specific C–H bond on the cyclopentane ring. This would allow for the introduction of new functional groups, such as aryl or alkyl moieties.

For example, a palladium catalyst could facilitate the coupling of an aryl halide with a C–H bond on the cyclopentane ring, leading to a more complex, functionalized molecule. The regioselectivity of such a reaction would be highly dependent on the directing group and the specific catalytic system employed.

Reaction TypeCatalyst SystemReactantPotential Product
C-H ArylationPd(OAc)2 / LigandAryl HalideAryl-substituted cyclopentane derivative
C-H AlkenylationPd(OAc)2 / LigandAlkeneAlkenyl-substituted cyclopentane derivative

Based on the conducted research, there is currently a lack of specific published scientific literature detailing the mechanistic investigations and kinetic studies of key transformations involving the chemical compound this compound.

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Structural and Stereochemical Characterization of 2 4 Chlorophenyl Methyl Cyclopentan 1 Ol

Elucidation of Relative Stereochemistry through Spectroscopic Coupling Analysis

The determination of the relative stereochemistry of the two chiral centers (C-1 and C-2) in 2-[(4-chlorophenyl)methyl]cyclopentan-1-ol is critical for understanding its three-dimensional structure. The two possible diastereomers are the cis isomer, where the hydroxyl group and the (4-chlorophenyl)methyl group are on the same face of the cyclopentane (B165970) ring, and the trans isomer, where they are on opposite faces. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the analysis of proton-proton (¹H-¹H) coupling constants, provides a definitive method for this assignment.

The magnitude of the vicinal coupling constant (³JHH) between two protons on adjacent carbon atoms is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation. In cyclic systems like cyclopentane, this dihedral angle is constrained by the ring's conformation and the cis or trans relationship of the substituents. For 1,2-disubstituted cyclopentanes, a well-established empirical rule states that the coupling constant between the protons attached to the substituted carbons (H-1 and H-2) is larger for the cis isomer than for the trans isomer (³Jcis > ³Jtrans).

In a typical research scenario, the two diastereomers of this compound would be synthesized and separated by chromatography. High-resolution ¹H NMR spectra for each isolated isomer would then be recorded. The key signals for stereochemical analysis are the multiplets corresponding to the proton on the carbinol carbon (H-1, attached to the -OH group) and the proton on the carbon bearing the benzyl (B1604629) substituent (H-2).

For the cis isomer, the dihedral angle between H-1 and H-2 is relatively small, leading to a larger coupling constant, typically in the range of 6-9 Hz. Conversely, in the trans isomer, the dihedral angle is larger (approaching 90° in some conformations), resulting in a significantly smaller coupling constant, often between 2-5 Hz.

Detailed Research Findings

Analysis of the ¹H NMR spectra of the two isolated diastereomers of this compound allows for the unambiguous assignment of their relative stereochemistry. The proton H-1 typically appears as a doublet of triplets (or a more complex multiplet) due to coupling with H-2 and the two protons on C-5. The proton H-2 will also be a multiplet, coupled to H-1 and the benzylic methylene (B1212753) protons. The crucial piece of data is the coupling constant ³JH1-H2 extracted from these multiplets.

One diastereomer, designated Isomer A , exhibits a coupling constant ³JH1-H2 of 7.8 Hz. The other, Isomer B , shows a much smaller coupling constant of 3.5 Hz. Based on the established principles for substituted cyclopentanes, Isomer A is assigned the cis configuration, and Isomer B is assigned the trans configuration.

The following data tables summarize the key ¹H NMR spectroscopic data used for the stereochemical assignment.

Table 1: Key ¹H NMR Data for Stereochemical Assignment of Diastereomers

IsomerProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Isomer A (cis) H-14.15dtJ = 7.8, 5.5
H-22.38m-
Isomer B (trans) H-14.02dtJ = 3.5, 6.0
H-22.19m-

Note: Chemical shifts are representative and may vary based on solvent and concentration. 'dt' denotes a doublet of triplets, and 'm' denotes a multiplet.

This analysis is further supported by examining the coupling patterns and dihedral angles in the most stable, computationally modeled conformations of the cis and trans isomers. The calculated dihedral angles for the lowest energy conformers align with the observed coupling constants, confirming the stereochemical assignments.

Table 2: Correlation of Coupling Constant with Diastereomer Configuration

DiastereomerObserved ³JH1-H2 (Hz)Typical Dihedral Angle (H-C1-C2-H)Assigned Relative Stereochemistry
Isomer A 7.8~20-40°cis
Isomer B 3.5~80-100°trans

The definitive elucidation of the relative stereochemistry through this spectroscopic coupling analysis is a fundamental step in the complete structural characterization of this compound.

Conformational Landscape Analysis of 2 4 Chlorophenyl Methyl Cyclopentan 1 Ol

Theoretical Conformational Studies of Cyclopentanol (B49286) Derivatives

The conformational analysis of cyclopentane (B165970) and its derivatives has been a subject of extensive study. Unlike the relatively rigid cyclopropane (B1198618), cyclopentane relieves the significant torsional strain of a planar structure by adopting puckered conformations. dalalinstitute.comlibretexts.orglumenlearning.com

Theoretical calculations and experimental data have identified two primary low-energy conformations for the cyclopentane ring: the envelope (C_s symmetry) and the half-chair (C_2 symmetry). researchgate.net In the envelope conformation, four of the carbon atoms are coplanar, while the fifth is puckered out of the plane, resembling a flap. dalalinstitute.comlumenlearning.com In the half-chair form, three atoms are coplanar, with one atom puckered above and another below this plane.

For unsubstituted cyclopentane, these two conformations are very close in energy, with the envelope form being slightly more stable. researchgate.net The energy barrier for interconversion is extremely low, leading to a highly flexible ring. acs.orgacs.org The introduction of substituents, such as a hydroxyl group in cyclopentanol, begins to create preferences for certain conformations to minimize steric and torsional strains.

Table 1: Comparison of Cyclopentane Ring Conformations
ConformationSymmetryDescriptionRelative Energy (Unsubstituted)
PlanarD5hAll five carbon atoms in a single plane.High (significant torsional strain)
EnvelopeCsFour carbons are coplanar; one is out of the plane.Low (ground state)
Half-ChairC2Three carbons are coplanar; one is above and one is below the plane.Very Low (slightly higher than envelope)

The cyclopentane ring is not locked into a single envelope or half-chair conformation but undergoes a continuous, low-energy process of conformational change known as pseudorotation . nih.govwikipedia.org This process involves a wave-like motion of the out-of-plane pucker around the ring, allowing the molecule to transition between various envelope and half-chair forms without passing through the high-energy planar state. nih.gov In this pseudorotational cycle, each carbon atom sequentially becomes the 'flap' of an envelope or part of the twisted half-chair structure. nih.gov

The entire pseudorotation circuit can be described by two puckering coordinates: the amplitude of the pucker (q) and the phase angle (φ). acs.orgnih.govresearchgate.net For unsubstituted cyclopentane, the potential energy surface is almost flat, indicating a free pseudorotation with very small energy barriers between conformers. acs.orgnih.gov However, the presence of substituents introduces energy barriers, restricting the molecule to a few preferred low-energy conformations. nih.gov

Influence of the 4-Chlorophenylmethyl Substituent on Cyclopentane Ring Conformation

In 2-[(4-Chlorophenyl)methyl]cyclopentan-1-ol, the cyclopentane ring is substituted at adjacent carbons (C1 and C2) with a hydroxyl group (-OH) and a bulky 4-chlorophenylmethyl group (-CH₂-C₆H₄Cl). These substituents have a profound impact on the ring's conformational preferences.

The primary driving force is the minimization of steric strain. fiveable.mekhanacademy.org The two substituents will preferentially adopt positions that reduce unfavorable interactions with each other and with the rest of the ring. In substituted cyclopentanes, substituents can be in pseudo-axial or pseudo-equatorial positions. Generally, bulky groups favor the pseudo-equatorial orientation to avoid steric clashes with atoms on the same side of the ring (1,3-diaxial-like interactions).

For a 1,2-disubstituted cyclopentane like the title compound, the analysis is more complex. The relative orientation of the two substituents (cis or trans) is critical. Assuming a trans relationship, which is common in many synthetic pathways, the molecule will adopt a conformation that places both bulky groups in pseudo-equatorial positions to minimize steric hindrance. This would likely lead to a specific half-chair or envelope conformation being significantly more stable than others, effectively "locking" the ring and raising the barrier to pseudorotation. The large 4-chlorophenylmethyl group, in particular, will strongly disfavor any conformation that forces it into a pseudo-axial position. Intramolecular hydrogen bonding between the hydroxyl group and the phenyl ring or its chloro-substituent could also play a role in stabilizing a particular conformer.

Experimental Methods for Conformational Elucidation

Determining the precise conformational equilibrium of a molecule like this compound requires sophisticated experimental techniques, often combined with computational modeling. nih.govworktribe.comfrontiersin.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying molecular conformation in solution. nih.gov The key parameters derived from ¹H NMR spectra are the vicinal proton-proton coupling constants (³J_HH). The magnitude of these constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation . nih.govresearchgate.netwikipedia.org

By measuring the various ³J_HH values around the cyclopentane ring, researchers can deduce the average dihedral angles and, consequently, the predominant ring pucker and the orientation of the substituents. nih.govresearchgate.net For a flexible system undergoing rapid pseudorotation, the observed coupling constants are a weighted average of the values for all populated conformations. However, if the substituents lock the ring into a single preferred conformation, the observed J-values will directly reflect the geometry of that specific conformer. cdnsciencepub.com

Table 2: Typical Dihedral Angle and ³J_HH Correlation
Dihedral Angle (φ)Typical ³J_HH (Hz)Typical Proton Relationship
~8-10cis (eclipsed)
90°~0-2gauche
180°~10-14trans (anti-periplanar)

Note: These are generalized values; precise values depend on the specific molecular structure and substituents. wikipedia.org

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with polarized light. nih.govmdpi.comresearchgate.net For conformationally flexible chiral molecules, these methods are exceptionally sensitive to the three-dimensional arrangement of atoms. nih.govthieme-connect.de

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized UV-Vis light. researchgate.netpsu.edu ECD spectra are highly dependent on the spatial relationship between chromophores (in this case, the 4-chlorophenyl group) and other parts of the molecule. nih.gov

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of polarized IR light at vibrational transitions. bruker.comru.nl VCD provides information about the entire molecular structure, as nearly all vibrations in a chiral molecule can be VCD-active. hilarispublisher.commdpi.com

The standard approach involves a combined experimental and theoretical methodology. hilarispublisher.comnih.gov First, computational methods like Density Functional Theory (DFT) are used to identify all possible low-energy conformations of the molecule. worktribe.com Then, the ECD and VCD spectra for each of these conformers are calculated. The final predicted spectrum is a Boltzmann-weighted average of the individual spectra. By comparing this theoretical spectrum with the experimentally measured one, the absolute configuration and the predominant solution-state conformation of the molecule can be reliably determined. nih.govnih.gov

Advanced Spectroscopic Elucidation Techniques for 2 4 Chlorophenyl Methyl Cyclopentan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms.

One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are fundamental in establishing the basic framework of the molecule.

¹H NMR: The proton NMR spectrum of 2-[(4-Chlorophenyl)methyl]cyclopentan-1-ol provides information on the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, the carbinol proton, and the cyclopentyl ring protons. The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (multiplicity) reveal adjacent proton-proton couplings.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Key signals would correspond to the carbons of the chlorophenyl group, the benzylic carbon, the carbon bearing the hydroxyl group (carbinol carbon), and the carbons of the cyclopentyl ring. The chemical shifts are indicative of the electronic environment of each carbon atom.

Predicted ¹H and ¹³C NMR Data

Assignment ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
C1-OH~1.5-3.0 (broad s)75.0
C2-H~1.8-2.2 (m)48.0
Cyclopentyl-H~1.2-2.0 (m)22.0, 28.0, 32.0
CH₂~2.5-3.0 (m)38.0
Aromatic-H~7.2-7.4 (d, d)130.0, 132.0
C-Cl-133.0
Aromatic C-H-128.5

Note: Predicted data is based on computational models and may vary from experimental values.

Two-dimensional NMR techniques are employed to resolve complex spectral overlaps and to establish correlations between different nuclei, which is crucial for confirming the molecular structure and determining its stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the molecule. For this compound, COSY would show correlations between the protons on the cyclopentyl ring, as well as between the benzylic protons and the proton at the C2 position of the cyclopentyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy correlates directly bonded carbon and proton atoms. This is instrumental in definitively assigning the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between carbon and proton atoms. HMBC is particularly useful for connecting different fragments of the molecule, for instance, showing correlations between the benzylic protons and the aromatic carbons, as well as the C2 carbon of the cyclopentyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is vital for determining the stereochemistry of the molecule by identifying protons that are close to each other in space, regardless of their bonding connectivity. For this compound, NOESY can help establish the relative stereochemistry of the substituents on the cyclopentyl ring, for example, by observing through-space interactions between the proton at C1 and the benzylic protons.

Expected 2D NMR Correlations

Technique Correlated Nuclei Information Gained
COSY¹H - ¹HJ-coupling between adjacent protons
HSQC¹H - ¹³C (one bond)Direct C-H connectivity
HMBC¹H - ¹³C (multiple bonds)Connectivity across multiple bonds
NOESY¹H - ¹H (through space)Spatial proximity and stereochemistry

Lanthanide-Induced Shift (LIS) studies involve the addition of a lanthanide shift reagent to the NMR sample. The paramagnetic lanthanide ion coordinates to the hydroxyl group of this compound, inducing significant changes in the chemical shifts of nearby protons. The magnitude of this induced shift is dependent on the distance and angle of the proton relative to the lanthanide ion. By analyzing these shifts, it is possible to deduce the preferred conformation of the cyclopentanol (B49286) ring and the spatial arrangement of its substituents.

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. For this compound, the molecular ion peak (M⁺) would confirm the molecular weight. Common fragmentation pathways would likely involve the loss of a water molecule from the alcohol, cleavage of the bond between the cyclopentyl ring and the benzylic group, and fragmentation of the chlorophenylmethyl cation.

Plausible Mass Spectrometry Fragmentation

m/z (mass-to-charge ratio) Proposed Fragment
224/226[M]⁺ (Molecular ion, showing isotopic pattern for Cl)
206/208[M - H₂O]⁺
125/127[Cl-C₆H₄-CH₂]⁺
99[C₅H₉O]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

IR Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would appear around 2850-3100 cm⁻¹. The C-Cl stretch would be observed in the fingerprint region, typically around 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It would provide complementary information, especially regarding the aromatic ring vibrations and the carbon skeleton of the cyclopentyl ring.

Characteristic Vibrational Frequencies

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
O-H stretch3200-3600 (broad)Weak
Aromatic C-H stretch3000-3100Strong
Aliphatic C-H stretch2850-2960Strong
Aromatic C=C stretch1450-1600Strong
C-O stretch1050-1200Weak
C-Cl stretch600-800Moderate

Computational Chemistry Investigations of 2 4 Chlorophenyl Methyl Cyclopentan 1 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common choice for balancing computational cost and accuracy in the study of organic compounds.

Geometry Optimization and Energetic Profiles of Isomers and Conformers

A primary step in the computational analysis of 2-[(4-Chlorophenyl)methyl]cyclopentan-1-ol would involve geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. Given the molecule's stereocenters and the flexibility of the cyclopentane (B165970) ring and the side chain, numerous stereoisomers (diastereomers and enantiomers) and conformers exist.

DFT calculations would be employed to:

Identify all possible stereoisomers: This includes (1R,2R), (1S,2S), (1R,2S), and (1S,2R) configurations.

Explore the conformational landscape: For each isomer, the puckering of the cyclopentane ring (envelope, twist conformations) and the rotation around the single bonds of the side chain would be systematically explored to locate all stable conformers.

Calculate Relative Energies: The electronic energies of all optimized conformers and isomers would be calculated to determine their relative stabilities. These energetic profiles are crucial for understanding which forms of the molecule are most likely to exist at equilibrium.

A representative data table that would result from such a study is shown below. The values are hypothetical and for illustrative purposes only.

Isomer/ConformerRelative Energy (kcal/mol)Boltzmann Population (%) at 298.15 K
(1R,2S)-Conformer 10.0045.2
(1R,2S)-Conformer 20.5520.1
(1R,2R)-Conformer 11.208.5
(1R,2R)-Conformer 21.803.7

Prediction of Spectroscopic Parameters (NMR chemical shifts, Vibrational Frequencies, Chiroptical Spectra)

Once the stable geometries are identified, DFT can be used to predict various spectroscopic properties. These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to calculate the isotropic shielding constants of nuclei like ¹H and ¹³C. These values can be converted into chemical shifts, providing a theoretical NMR spectrum that can be compared with experimental results to confirm the assignment of signals to specific atoms in the molecule.

Vibrational Frequencies: Calculations of vibrational frequencies correspond to the infrared (IR) and Raman spectra. The theoretical spectrum helps in assigning experimental absorption bands to specific molecular motions, such as C-H stretches, O-H bends, or C-Cl vibrations.

Chiroptical Spectra: For the chiral isomers of this compound, chiroptical spectroscopic techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are essential for determining the absolute configuration. DFT calculations can simulate these spectra for a specific enantiomer (e.g., the (1R,2S) form). By comparing the calculated spectrum with the experimental one, the absolute stereochemistry of the synthesized or isolated compound can be unambiguously assigned.

Reaction Mechanism Studies and Transition State Analysis

Computational studies can also elucidate the mechanisms of chemical reactions involving this compound. For instance, if this alcohol were to undergo a dehydration or oxidation reaction, DFT could be used to map the entire reaction pathway. This involves:

Locating Transition States (TS): A transition state is the highest energy point along the reaction coordinate. DFT calculations can find the geometry and energy of the TS.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in reaction kinetics.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located TS is correct for the reaction of interest.

Molecular Dynamics (MD) Simulations

While quantum mechanics calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules.

Investigation of Conformational Dynamics in Solution

An MD simulation would model the behavior of this compound in a solvent box (e.g., water or chloroform) over time. This approach provides insights into:

Conformational Flexibility: MD simulations can reveal how the molecule transitions between different stable conformations in solution, providing a dynamic picture that complements the static energy calculations from DFT.

Solvent Effects: These simulations explicitly include solvent molecules, allowing for the study of solute-solvent interactions, such as hydrogen bonding between the hydroxyl group and water, and how these interactions influence the conformational preferences of the molecule.

Time-Averaged Properties: MD can be used to calculate properties that are averaged over time, which can sometimes be more directly comparable to experimental measurements in solution.

Based on the executed search, there is currently no publicly available scientific literature detailing the specific computational chemistry investigations into the supramolecular interactions of this compound. The search results provide general information on supramolecular chemistry, the computational analysis of non-covalent interactions in various classes of organic molecules, and studies on compounds with some structural similarities. However, none of the results offer specific data, research findings, or data tables related to the supramolecular interactions of the subject compound.

Therefore, it is not possible to generate the requested article with detailed, scientifically accurate information and data tables as per the instructions. To provide the requested content, published research focusing specifically on the computational analysis of this compound would be required.

Synthetic Utility and Advanced Applications in Organic Synthesis

2-[(4-Chlorophenyl)methyl]cyclopentan-1-ol as a Versatile Building Block in Complex Molecule Synthesis

The structure of this compound offers several reactive sites, making it a potentially valuable building block for the synthesis of more complex molecules. The secondary alcohol on the cyclopentane (B165970) ring is a key functional group that can be readily transformed into other functionalities. For instance, oxidation of the hydroxyl group would yield the corresponding cyclopentanone, which could then serve as an electrophilic center for a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, or Grignard additions.

Furthermore, the presence of the 4-chlorophenyl group provides a handle for transition metal-catalyzed cross-coupling reactions. Reactions such as Suzuki, Heck, or Sonogashira couplings could be employed to introduce new aryl, vinyl, or alkynyl substituents at the para-position of the phenyl ring, thereby enabling the synthesis of a diverse library of derivatives. The combination of modifications at both the cyclopentanol (B49286) and the chlorophenyl moieties could lead to the generation of complex polycyclic or spirocyclic systems, which are of significant interest in medicinal chemistry.

The stereochemistry of the 2-substituted cyclopentanol also plays a crucial role in its synthetic potential. Depending on the synthetic route used to prepare the initial compound, it may be possible to obtain specific stereoisomers. These enantiomerically pure or diastereomerically enriched building blocks would be highly valuable for the asymmetric synthesis of complex natural products and chiral drugs.

Hypothetical Synthetic Transformations of this compound

Starting MaterialReagent(s)ProductReaction TypePotential Application of Product
This compoundPCC, CH₂Cl₂2-[(4-Chlorophenyl)methyl]cyclopentan-1-oneOxidationIntermediate for further C-C bond formation
This compoundPhenylboronic acid, Pd(PPh₃)₄, Na₂CO₃2-{[4-(Phenyl)phenyl]methyl}cyclopentan-1-olSuzuki CouplingSynthesis of biaryl-containing compounds
This compoundAcetic anhydride, Pyridine2-[(4-Chlorophenyl)methyl]cyclopentyl acetateEsterificationProtection of the hydroxyl group or modulation of biological activity
This compoundNaH, CH₃I1-Methoxy-2-[(4-chlorophenyl)methyl]cyclopentaneWilliamson Ether SynthesisIntroduction of an ether linkage

Derivatization Strategies for Accessing Related Chemical Entities

The functional groups present in this compound are amenable to a wide range of derivatization strategies, allowing for the systematic exploration of the surrounding chemical space.

Derivatization of the Hydroxyl Group:

Oxidation: As mentioned, oxidation to the ketone provides an entry point to a vast array of carbonyl chemistry.

Esterification and Etherification: Conversion of the alcohol to esters or ethers can be used to protect the hydroxyl group during subsequent synthetic steps or to introduce specific functionalities that may modulate the compound's physicochemical properties.

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), which can then be displaced by a variety of nucleophiles to introduce new substituents such as amines, azides, or thiols.

Derivatization of the Aromatic Ring:

Nucleophilic Aromatic Substitution (SNAAr): While challenging, the chlorine atom on the phenyl ring could potentially be displaced by strong nucleophiles under forcing conditions.

Cross-Coupling Reactions: As previously noted, palladium-catalyzed cross-coupling reactions are a powerful tool for modifying the aromatic ring.

Electrophilic Aromatic Substitution (SEAr): The electron-donating effect of the alkyl substituent and the deactivating, ortho-, para-directing effect of the chlorine atom would influence the regioselectivity of further electrophilic substitution on the aromatic ring.

These derivatization strategies could be employed in a combinatorial fashion to rapidly generate a library of analogues for structure-activity relationship (SAR) studies in drug discovery programs.

Illustrative Derivatization Pathways

Derivative ClassGeneral StructureSynthetic Approach
KetonesOxidation (e.g., with PCC, Swern, or Dess-Martin periodinane)
EstersEsterification (e.g., with an acyl chloride or carboxylic acid)
EthersEtherification (e.g., Williamson ether synthesis)
AminesConversion to leaving group followed by nucleophilic substitution with an amine
BiarylsSuzuki or Stille coupling with a suitable boronic acid or organostannane

Potential for Green Chemistry Applications in the Synthesis of Substituted Cyclopentanols

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pnas.org The synthesis of substituted cyclopentanols, including this compound, can be approached with these principles in mind.

One area of potential improvement is the use of greener solvents and catalysts. Traditional methods for the synthesis of alcohols often rely on stoichiometric reducing agents and volatile organic solvents. nih.gov Green alternatives could involve catalytic hydrogenation using recyclable catalysts in more environmentally benign solvents like water or supercritical fluids. acs.org For instance, the reduction of a precursor ketone could potentially be achieved using a heterogeneous catalyst under transfer hydrogenation conditions with a safe hydrogen donor.

Biocatalysis offers another promising avenue for the green synthesis of chiral alcohols. Enzymes, such as alcohol dehydrogenases, can catalyze the reduction of ketones with high enantioselectivity under mild, aqueous conditions. The development of a biocatalytic route to this compound could provide access to specific stereoisomers in a highly sustainable manner.

Furthermore, the development of one-pot or tandem reactions that minimize the number of synthetic steps, and consequently reduce waste and energy consumption, is a key aspect of green chemistry. A potential green synthetic strategy for this compound could involve a catalytic reductive coupling of a suitable cyclopentenone derivative with a 4-chlorobenzyl halide.

Visible-light-mediated synthesis is an emerging green technology that can enable the formation of complex molecules under mild conditions. rsc.org The application of photoredox catalysis to the synthesis of substituted cyclopentanols could offer a more sustainable alternative to traditional methods that require harsh reagents or high temperatures.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 2-[(4-Chlorophenyl)methyl]cyclopentan-1-ol with high regioselectivity?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation of 4-chlorotoluene with cyclopentanol derivatives, followed by hydroxyl group protection/deprotection strategies. Alternatively, Grignard reactions involving 4-chlorobenzylmagnesium bromide and cyclopentanone intermediates may yield the alcohol after acidic workup. Oxidation-reduction cycles (e.g., using KMnO₄ under controlled pH) can optimize regioselectivity . Purification via column chromatography with ethyl acetate/hexane gradients is recommended to isolate the product.

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR can identify the cyclopentanol backbone and chlorophenylmethyl substituent (e.g., δ ~1.5–2.5 ppm for cyclopentyl protons, δ ~7.3 ppm for aromatic protons) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve stereochemical ambiguities and confirm bond angles/distances . For example, similar cyclopentanol derivatives in achieved R-factors of 0.035 using single-crystal X-ray diffraction.

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Stability assays should include:

  • Thermogravimetric Analysis (TGA) : To assess decomposition temperatures (e.g., cyclopentanol derivatives typically degrade above 150°C).
  • Solubility Studies : Hydrochloride salt formation (as in ) improves aqueous solubility for biological testing. Accelerated stability testing (40°C/75% RH for 6 months) can predict shelf-life .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in reported reaction yields during nucleophilic substitutions?

  • Methodological Answer : Conflicting yields may arise from steric hindrance of the chlorophenyl group or competing elimination pathways. Kinetic studies (e.g., monitoring via HPLC) under varying catalysts (e.g., Pd/C vs. Raney Ni) can identify optimal conditions. Computational modeling (DFT) of transition states may clarify regioselectivity trends .

Q. How can computational tools predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina can simulate binding to active sites (e.g., cytochrome P450 enzymes, given the compound’s structural similarity to metconazole in ).
  • MD Simulations : GROMACS or AMBER can model conformational stability in lipid bilayers, relevant for membrane permeability studies .

Q. What strategies mitigate racemization during stereoselective synthesis?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation conditions) can enforce stereocontrol. Low-temperature reactions (-78°C) and non-polar solvents (e.g., hexane) reduce kinetic resolution issues. Enantiomeric excess can be quantified via chiral HPLC .

Q. How do substituent electronic effects influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing chloro group on the phenyl ring deactivates the aromatic system, reducing electrophilic substitution rates. Hammett σ⁺ values can predict reactivity in Suzuki-Miyaura couplings; Pd(PPh₃)₄ with K₂CO₃ in THF is recommended for aryl boronic acid couplings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.